molecular formula C9H14F3NO5 B13486942 N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-D-serine

Cat. No.: B13486942
M. Wt: 273.21 g/mol
InChI Key: UHYZWHCAVVWMCI-RXMQYKEDSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, trifluoromethanesulfonic anhydride (Tf2O)

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-ethynylphenyl)propanoic acid
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(cyanomethyl)sulfanyl]propanoic acid
  • tert-Butyl carbamate

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

Molecular Formula

C9H14F3NO5

Molecular Weight

273.21 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m1/s1

InChI Key

UHYZWHCAVVWMCI-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O

Origin of Product

United States

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